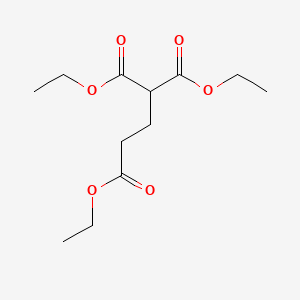

Triethyl propane-1,1,3-tricarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

triethyl propane-1,1,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-4-16-10(13)8-7-9(11(14)17-5-2)12(15)18-6-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBLBTOHMUFYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283450 | |

| Record name | triethyl propane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2832-14-6 | |

| Record name | NSC42304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31610 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triethyl propane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of Triethyl Propane 1,1,3 Tricarboxylate in Advanced Organic Synthesis

Ester Functional Group Transformations

The three ethyl ester groups in Triethyl propane-1,1,3-tricarboxylate are key to its chemical reactivity, allowing for a variety of transformations to modify the molecular structure.

Transesterification Processes for Alkyl Chain Modification

Transesterification is a fundamental process for altering the ester groups of this compound. This reaction involves the exchange of the ethyl groups with other alkyl or aryl groups by reacting the triester with a different alcohol in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions can be tailored to achieve the desired product. For instance, using a large excess of the new alcohol can drive the equilibrium towards the formation of the new triester. This process is crucial for synthesizing derivatives with different physical and chemical properties, such as solubility or reactivity. To prevent scrambling of the ester groups during reactions like the malonic ester synthesis, the base used often corresponds to the ester's alcohol component (e.g., sodium ethoxide for ethyl esters). masterorganicchemistry.com

A typical transesterification reaction can be represented as follows:

General Transesterification Reaction

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | R-OH (excess) | Acid or Base | Tri(alkyl/aryl) propane-1,1,3-tricarboxylate |

Hydrolysis and Saponification to Corresponding Carboxylic Acids

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the tricarboxylic acid, propane-1,1,3-tricarboxylic acid. Monosaponification, the hydrolysis of a single ester group, can also be achieved under controlled conditions to produce mono-substituted malonic acid half oxyesters (SMAHOs).

Hydrolysis and Saponification Conditions

| Reaction | Reagents | Product |

|---|---|---|

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | Propane-1,1,3-tricarboxylic acid |

| Saponification | 1. NaOH or KOH, H₂O/ROH 2. H₃O⁺ | Propane-1,1,3-tricarboxylic acid |

| Monosaponification | KOH (1.0–1.2 equiv), ROH/H₂O | Potassium 3,3-bis(ethoxycarbonyl)propanoate |

Reduction Reactions to Polyols or Substituted Alcohols

The reduction of the three ester groups in this compound to alcohols can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong and non-selective reducing agent capable of reducing esters to primary alcohols. numberanalytics.comharvard.edu The reaction with LiAlH₄ would convert this compound into 2-(hydroxymethyl)propane-1,3-diol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of each ester group. masterorganicchemistry.com This is followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, this reaction typically reduces all three ester groups. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

Reduction of this compound

| Reducing Agent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2-(hydroxymethyl)propane-1,3-diol |

C-H Functionalization and Alkylation Reactions

The carbon atom at the 1-position of this compound is flanked by two electron-withdrawing ester groups, which significantly increases the acidity of the attached proton. This makes the C(sp³)-H bond at this position susceptible to deprotonation by a suitable base to form a stable carbanion. This carbanion is a potent nucleophile and can participate in various alkylation reactions.

Recent advancements in organic synthesis have focused on the direct C-H functionalization of such compounds. For instance, rhodium(III)-catalyzed C-H bond direct alkylation has been demonstrated for related systems, utilizing α-chloro ketones as sp³-carbon synthons under mild conditions. rsc.org While this specific study focused on arylhydrophthalazinediones, the principle of transition metal-catalyzed C(sp³)-H activation and alkylation is applicable to activated C-H bonds like the one in this compound. Similarly, copper-catalyzed C(sp³)–H alkylation of fluorene (B118485) with alcohols via a borrowing hydrogen mechanism showcases another strategy for forming C-C bonds at sp³-hybridized carbons. rsc.org These methods offer a more atom-economical and efficient alternative to traditional enolate alkylation.

Role as a Building Block in Complex Molecular Architectures

The unique structure of this compound, with its multiple reactive sites, makes it a valuable starting material for the synthesis of more complex molecules.

Precursor in the Synthesis of Substituted Malonate Esters and Related Derivatives

A primary application of this compound is as a precursor in the synthesis of substituted malonate esters. The acidic proton at the C-1 position can be readily removed by a base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then undergo a nucleophilic substitution reaction (Sₙ2) with an alkyl halide to introduce an alkyl group at the C-1 position. numberanalytics.com This process is analogous to the well-established malonic ester synthesis. masterorganicchemistry.comharvard.edu The resulting substituted triester can then be subjected to further transformations, such as hydrolysis and decarboxylation, to yield a substituted carboxylic acid. numberanalytics.com This synthetic route provides a versatile method for preparing a wide range of mono- and disubstituted acetic acids. harvard.edu

Contributions to the Synthesis of Polyfunctionalized Aliphatic and Carbocyclic Systems

This compound serves as a versatile C5 building block for the synthesis of complex organic molecules due to its multiple reactive sites. Its structure, featuring a malonic ester moiety connected to an ethyl propionate (B1217596) chain, allows for a variety of transformations to construct highly functionalized aliphatic and carbocyclic frameworks.

The primary method for synthesizing the title compound itself is through a base-catalyzed Michael addition of diethyl malonate to ethyl acrylate (B77674). lookchem.com This reaction establishes the core polyfunctionalized aliphatic scaffold. Once formed, the acidic proton at the C1 position (the carbon bearing two ester groups) can be readily removed by a base to generate a nucleophilic enolate. This enolate is a key intermediate for introducing further complexity.

Aliphatic System Elaboration:

The enolate of this compound can undergo various alkylation and acylation reactions, similar to the well-established chemistry of diethyl malonate. acs.org These reactions allow for the extension of the carbon chain and the introduction of new functional groups, leading to a diverse array of substituted aliphatic systems. For example, reaction with an alkyl halide (R-X) introduces an alkyl group at the C1 position. Subsequent hydrolysis and decarboxylation can yield substituted glutaric acids or their derivatives.

Carbocyclic System Synthesis:

A significant application of this compound is in the construction of carbocyclic rings. Its utility is prominently demonstrated in the synthesis of cyclohexanone (B45756) derivatives. The conjugate addition (Michael reaction) of the this compound enolate to an α,β-unsaturated ketone, such as methyl vinyl ketone, initiates the process. The resulting adduct contains the necessary functionality for an intramolecular condensation reaction (e.g., a Dieckmann condensation), which forms a six-membered ring. A known downstream product, Triethyl-1-(3-oxocyclohexyl)-1,1,3-propantricarboxylate, exemplifies the formation of such a carbocyclic system from the parent tricarboxylate. lookchem.com This sequence, known as a Robinson annulation, is a powerful method for synthesizing substituted cyclohexenones, which are valuable intermediates in natural product synthesis. youtube.com

Table 1: Representative Transformations for Functionalization

| Starting Material | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Diethyl malonate, Ethyl acrylate | 1. Sodium ethoxide (cat.)2. H+ workup | This compound | Forms the core aliphatic scaffold lookchem.com |

| This compound | 1. Base (e.g., NaOEt)2. Alkyl Halide (R-X) | C1-alkylated tricarboxylate | Chain elongation and functionalization |

| This compound | 1. Base (e.g., NaOEt)2. Acyl Chloride (RCOCl) | C1-acylated tricarboxylate | Introduction of keto functionality acs.org |

Cycloaddition Reactions and Annulation Strategies (Drawing insights from cyclopropane (B1198618) tricarboxylate chemistry)

While direct participation of this compound in pericyclic cycloaddition reactions is not its primary mode of reactivity, its structure is highly amenable to annulation strategies and can be conceptually linked to the rich cycloaddition chemistry of related donor-acceptor (D-A) cyclopropanes.

Annulation Strategies:

The most relevant annulation pathway involving this scaffold is the Robinson annulation. youtube.com This powerful ring-forming sequence combines a Michael addition with an aldol (B89426) condensation.

Michael Addition: The enolate of this compound acts as the Michael donor, adding to a Michael acceptor like an α,β-unsaturated ketone or aldehyde.

Aldol Condensation: The resulting Michael adduct contains both an enolizable proton and a carbonyl group, setting the stage for an intramolecular aldol reaction, which, upon dehydration, forms a new six-membered ring.

This strategy provides a direct route to densely functionalized cyclohexene (B86901) and cyclohexanone rings, which are core structures in many complex natural products.

Insights from Cyclopropane Chemistry:

The reactivity of D-A cyclopropanes offers a blueprint for potential cycloaddition reactions involving derivatives of propane (B168953) tricarboxylates. D-A cyclopropanes, typically bearing both an electron-donating group and electron-withdrawing groups (like esters), can act as versatile three-carbon synthons in formal [3+2] and other cycloaddition reactions. sciencemadness.orgsigmaaldrich.com

A hypothetical derivative, such as triethyl cyclopropane-1,1,2-tricarboxylate, could be envisioned to participate in such transformations. These reactions often proceed through a stepwise mechanism involving nucleophilic ring-opening of the cyclopropane by a reacting partner, followed by ring-closure to form a new, larger ring. For instance, reaction with a 1,3-dipole like a nitrile oxide or an azide (B81097) could lead to the formation of five-membered heterocycles, a transformation analogous to the Huisgen 1,3-dipolar cycloaddition. frontiersin.orgorganic-chemistry.org Similarly, reaction with dipolarophiles such as alkenes or alkynes could yield cyclopentane (B165970) or cyclopentene (B43876) derivatives. The three ester groups on the propane scaffold provide significant activation, analogous to the acceptor groups in well-studied D-A cyclopropane systems.

Asymmetric Synthesis Applications Involving Propane Tricarboxylate Scaffolds

The prochiral nature of the C1 carbon in this compound and its derivatives makes it an attractive scaffold for asymmetric synthesis. The development of stereogenic centers can be achieved through several catalytic and substrate-controlled strategies, enabling access to enantiomerically enriched polyfunctionalized molecules.

The key bond-forming steps that can be rendered asymmetric include the initial Michael addition to form the scaffold or subsequent C-C bond formations at the C1 position.

Catalytic Asymmetric Approaches:

Modern synthetic methods allow for the enantioselective synthesis of propane tricarboxylate scaffolds using chiral catalysts. A chiral phase-transfer catalyst or a chiral metal complex can mediate the initial Michael addition of diethyl malonate to ethyl acrylate, establishing the C1 stereocenter with high enantiomeric excess. Furthermore, the enolate of the tricarboxylate scaffold can be reacted with electrophiles in the presence of chiral ligands to achieve asymmetric alkylations and acylations. This approach is widely used for the asymmetric synthesis of α-amino acids and other valuable chiral building blocks. researchgate.net

Substrate-Controlled Synthesis:

An alternative strategy involves the use of chiral auxiliaries. rsc.orgrsc.org In this approach, one of the ester groups of the propane tricarboxylate scaffold could be replaced with a chiral auxiliary. This auxiliary would direct the stereochemical outcome of subsequent reactions, such as alkylation of the C1 enolate. After the desired stereocenter is set, the auxiliary can be cleaved to reveal the chiral product. While this method is stoichiometric in the chiral source, it is robust and can provide high levels of stereocontrol. A related strategy involves creating a temporary stereocenter whose configuration directs subsequent transformations before it is removed. rsc.org

Table 2: Strategies for Asymmetric Synthesis with Propane Tricarboxylate Scaffolds

| Strategy | Description | Key Reaction | Chiral Source |

|---|---|---|---|

| Catalytic Asymmetric Michael Addition | The conjugate addition of a malonate to an acrylate derivative is catalyzed by a chiral catalyst to set the C1 stereocenter. | Michael Addition | Chiral Lewis Acid, Chiral Organocatalyst |

| Catalytic Asymmetric Alkylation/Acylation | The pre-formed enolate of the tricarboxylate scaffold is reacted with an electrophile in the presence of a chiral catalyst. | Alkylation / Acylation | Chiral Phase-Transfer Catalyst, Chiral Metal-Ligand Complex mdpi.com |

Mechanistic and Theoretical Investigations of Triethyl Propane 1,1,3 Tricarboxylate Reactions

Elucidation of Reaction Mechanisms in Tricarboxylate Derivatization

The derivatization of Triethyl propane-1,1,3-tricarboxylate, a molecule possessing a reactive methylene (B1212753) group activated by two adjacent carboxylate moieties, is expected to proceed through well-understood ionic and radical pathways. However, specific studies detailing these mechanisms for this particular tricarboxylate are not readily found.

Mechanistic Pathways of Carbon-Carbon Bond-Forming Reactions (e.g., Michael additions, alkylations)

The presence of an acidic proton at the C-1 position makes this compound an excellent nucleophile for various carbon-carbon bond-forming reactions.

Michael Addition: In a typical Michael reaction, a base would deprotonate the α-carbon (C-1) of this compound to form a stabilized enolate. This enolate would then act as a soft nucleophile, adding to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction is driven by the formation of a new, stable carbon-carbon single bond. The general mechanism involves three key steps:

Enolate Formation: A base, such as sodium ethoxide, abstracts the acidic proton from the C-1 position of the tricarboxylate.

Nucleophilic Attack: The resulting enolate attacks the electrophilic β-carbon of a Michael acceptor.

Protonation: The newly formed enolate is protonated by a proton source, typically the conjugate acid of the base used or a mild acid added during workup, to yield the final adduct.

Alkylation: The enolate of this compound can also undergo alkylation with alkyl halides. This reaction follows an SN2 pathway where the nucleophilic enolate displaces a halide from the alkylating agent. The choice of base and solvent is crucial to optimize the yield and prevent side reactions like elimination or over-alkylation.

While these are the expected mechanistic pathways, specific research detailing substrate scope, stereoselectivity, and optimized conditions for this compound in these reactions is not prominently available.

Catalytic Cycles and Role of Catalysts in Ester Functionalization (e.g., acid, base, metal catalysis)

The functionalization of the ester groups or the active methylene of this compound can be achieved using various catalytic systems.

Base Catalysis: As mentioned, base catalysis is fundamental for generating the nucleophilic enolate required for Michael additions and alkylations. The catalytic cycle involves the deprotonation of the substrate by the base and regeneration of the base upon protonation of the final intermediate.

Acid Catalysis: Acid catalysis would be more relevant for reactions involving the ester groups, such as transesterification or hydrolysis, rather than C-C bond formation at the α-carbon.

Metal Catalysis: Transition metal catalysis could be employed for more complex transformations. For instance, palladium-catalyzed allylic alkylation could involve the formation of a π-allyl complex, which is then attacked by the enolate of this compound. However, specific examples of metal-catalyzed reactions with this substrate are not documented in the searched literature.

Radical Intermediates and Reaction Progression Analysis (e.g., radical scavenger studies)

While ionic pathways are more common for compounds like this compound, radical reactions are also conceivable. For instance, under photolytic or thermolytic conditions with a suitable radical initiator, a radical could be generated at the C-1 position. This radical could then participate in addition reactions to alkenes or other radical-mediated processes.

Studies involving radical scavengers would be essential to confirm the presence of radical intermediates in any such proposed reaction. These scavengers would intercept the radical species, leading to a decrease in the reaction rate or the formation of trapped adducts, thereby providing evidence for a radical mechanism. No such studies specifically investigating radical reactions of this compound were identified.

Computational Chemistry and Quantum Mechanical Studies

Computational studies are invaluable for understanding reaction mechanisms, predicting reactivity, and rationalizing experimental observations. Unfortunately, there is a significant lack of published computational research specifically on this compound.

Theoretical Calculations of Reaction Energies, Transition States, and Activation Barriers

For the reactions discussed above, theoretical calculations using methods like Density Functional Theory (DFT) would provide quantitative insights. Such calculations could determine:

Transition State (TS) Geometries and Energies: The structure and energy of the highest point on the reaction coordinate, which is crucial for understanding the reaction kinetics.

Activation Barriers (Ea): The energy difference between the reactants and the transition state, which dictates the reaction rate.

A hypothetical computational study on the Michael addition of this compound would likely involve locating the transition state for the C-C bond-forming step and calculating its energy relative to the reactants. However, no such specific calculations for this compound are available in the literature.

Hypothetical Data Table for a Michael Reaction: This table is for illustrative purposes only, as no specific data for this compound was found.

| Parameter | Hypothetical Value (kcal/mol) | Description |

|---|---|---|

| ΔEreaction | -25.0 | The overall reaction is exothermic. |

| Eaforward | +15.0 | The energy barrier for the forward reaction. |

| ΔETS | +12.5 | The energy of the transition state relative to the reactants. |

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

For this compound, the HOMO would be centered on the nucleophilic C-1 carbon of its enolate form. In a Michael addition, the LUMO of the electrophilic α,β-unsaturated carbonyl compound would have its largest coefficient on the β-carbon. The interaction between the HOMO of the enolate and the LUMO of the Michael acceptor would govern the regioselectivity of the attack.

A computational FMO analysis would involve calculating and visualizing the HOMO and LUMO of the reacting species to predict the most likely sites of interaction. No published FMO analysis for this compound was found.

Conformational Analysis and Molecular Dynamics Simulations of Tricarboxylate Systems

The flexibility of tricarboxylate esters like this compound is a key determinant of their physical and chemical properties. Conformational analysis, often augmented by molecular dynamics (MD) simulations, is essential for understanding the range of shapes these molecules can adopt. Molecules frequently adopt multiple conformations with varying energies and reactivities, making the characterization of their conformational free energy landscape crucial. nih.gov

Computational studies traditionally use methods like density functional theory (DFT) for energy minimization to identify stable molecular configurations. nih.gov However, this approach may not fully capture the entire conformational landscape, especially in condensed phases where intermolecular interactions play a significant role. nih.gov Ab initio molecular dynamics (AIMD) simulations offer a more comprehensive view by modeling the system's evolution over time, accounting for thermal effects and interactions with surrounding molecules. nih.gov

For aliphatic esters, the rotation around the various single bonds (C-C, C-O) leads to a complex potential energy surface with multiple local minima. The relative populations of these conformers are determined by their free energies. In systems like dicarboxylic acids, AIMD simulations have shown that complex intermolecular interactions can stabilize conformers that would not be predicted as thermally accessible by simple energy minimization. nih.gov This highlights the necessity of dynamic simulations to accurately model the behavior of flexible molecules like tricarboxylates.

MD simulations on various organic molecules, from peptides to nucleosomes, demonstrate that conformational ensembles can be vast. nih.govmdpi.com These simulations track the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds, providing a detailed picture of molecular motion and flexibility. nih.govmdpi.com For a molecule such as this compound, key dihedral angles along the propane (B168953) backbone and within the ethyl ester groups would be monitored to identify the most populated conformational states.

Table 1: Representative Dihedral Angles for Conformational Analysis This table illustrates typical dihedral angles that would be analyzed in a conformational study of a flexible aliphatic ester. The values are hypothetical and represent what a molecular dynamics simulation might track.

| Dihedral Angle | Description | Expected Range (degrees) |

| C1-C2-C3-C4 | Backbone torsion | -180 to 180 |

| O-C-C-O | Ester group orientation | -180 to 180 |

| C-C-O-C | Ethyl group torsion | -180 to 180 |

The results from such simulations can reveal correlations between different regions of the molecule and how conformational changes in one area can influence another. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing in Related Structuresrsc.org

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions, which ultimately determines the crystal structure. researchgate.net These interactions, though non-covalent, are fundamental to understanding crystal packing. researchgate.netrsc.org For esters like this compound, the dominant forces are expected to be van der Waals interactions and weak C–H⋯O hydrogen bonds.

Studies on rod-like molecules with terminal ester groups show they often arrange in head-to-tail strings, primarily driven by van der Waals forces and dipole-dipole interactions. The flexibility of the alkyl and ester groups can lead to disorder within the crystal structure. The crystal structures of related compounds often feature extensive networks of C–H⋯π and π–π stacking interactions, in addition to hydrogen bonds, which build the supramolecular framework. rsc.org Density functional theory (DFT) calculations can be employed to estimate the energy of these non-covalent interactions, providing insight into their importance in the crystal lattice. rsc.org

Table 2: Common Intermolecular Interactions in Ester Crystal Packing This table summarizes the types of interactions and their typical energy ranges that are critical for the crystal engineering of organic esters.

| Interaction Type | Description | Typical Energy (kcal/mol) |

| van der Waals | Dispersive forces between all atoms | Variable, generally weak |

| C–H⋯O | Weak hydrogen bond | 0.5 - 2.5 |

| Dipole-Dipole | Interaction between polar ester groups | 1 - 5 |

| π-π Stacking | Interaction between aromatic rings (if present) | 1 - 10 |

The interplay of these forces dictates the final crystal lattice, and computational crystal structure prediction methods often rely on accurately modeling these intermolecular potential energies to find the most stable packing arrangement. researchgate.net

Analytical Methodologies for the Research and Characterization of Triethyl Propane 1,1,3 Tricarboxylate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Triethyl propane-1,1,3-tricarboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the three ethyl groups and the propane (B168953) backbone. The ethyl groups would each present a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons. The protons on the propane chain would exhibit more complex splitting patterns due to their specific chemical environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has a molecular formula of C12H20O6. chemnet.com A predicted ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the ester groups, the oxygen-linked methylene carbons, the methyl carbons of the ethyl groups, and the carbons of the propane backbone. The chemical shifts of the carbonyl carbons are typically found in the downfield region (around 170 ppm), while the aliphatic carbons appear in the upfield region.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of the ¹H and ¹³C signals.

COSY spectra establish proton-proton couplings within the molecule, helping to identify adjacent protons, such as those within the ethyl groups and along the propane chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon signal.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH- (propane C1) | ~3.5 | Triplet |

| -CH2- (propane C2) | ~2.2 | Multiplet |

| -CH2- (propane C3) | ~2.5 | Triplet |

| -O-CH2- (ethyl) | ~4.2 | Quartet |

| -CH3 (ethyl) | ~1.3 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~170-172 |

| -CH- (propane C1) | ~50 |

| -CH2- (propane C2) | ~30 |

| -CH2- (propane C3) | ~35 |

| -O-CH2- (ethyl) | ~61 |

| -CH3 (ethyl) | ~14 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. The nominal molecular weight of this compound is approximately 260.29 g/mol . aist.go.jp

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight. Fragmentation patterns are also observed, which provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) and the loss of the entire ester group (-COOCH2CH3).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C12H20O6), the exact mass would be measured and compared to the theoretical value to confirm the molecular formula with high confidence. This technique is also invaluable for identifying and profiling impurities, even at trace levels, by determining their elemental compositions.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 260 | [M]+ (Molecular Ion) |

| 215 | [M - OCH2CH3]+ |

| 187 | [M - COOCH2CH3]+ |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be dominated by strong absorption bands characteristic of the ester functional groups. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl groups. Additionally, C-O stretching vibrations of the ester linkages would appear in the 1000-1300 cm⁻¹ region. The presence of C-H stretching vibrations from the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 2980-2850 | C-H stretch (aliphatic) |

| 1750-1730 | C=O stretch (ester) |

| 1300-1000 | C-O stretch (ester) |

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds. The purity of the sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram. For the analysis of related tricarboxylic acid esters, columns with polyester (B1180765) liquid phases have been used. nist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound, especially if the compound has limited volatility or if it is part of a complex mixture. A common mode of separation for esters is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com Detection is typically achieved using a UV detector, as the ester carbonyl group exhibits some UV absorbance, or an evaporative light scattering detector (ELSD) for compounds lacking a strong chromophore. HPLC is particularly useful for monitoring the progress of a reaction and for quality control of the final product.

Emerging Research Directions and Future Perspectives on Triethyl Propane 1,1,3 Tricarboxylate

Exploration in Novel Material Design and Advanced Polymer Chemistry

The synthetic utility of Triethyl propane-1,1,3-tricarboxylate in polymer chemistry is centered on its potential as a trifunctional building block. The three ethyl ester groups can be chemically converted, typically through hydrolysis or transesterification, into hydroxyl groups. This transformation yields a triol monomer, a valuable precursor for creating complex polymer architectures.

In advanced polymer design, such trifunctional monomers are crucial for introducing branching and cross-linking into polymer chains. Unlike difunctional monomers that lead to linear polymers, the inclusion of a trifunctional unit like the triol derived from this compound enables the formation of three-dimensional polymer networks. These networks are the foundation of thermosetting plastics, hydrogels, and elastomers, where the degree of cross-linking dictates the material's mechanical properties, such as rigidity, elasticity, and thermal stability.

The research focus in this area is not on the performance of the final polymer products but on the synthetic pathways to incorporate this building block. For instance, its derivatives can act as chain extenders or cross-linking agents in the synthesis of polyurethanes. myu-group.co.jpresearchgate.net The controlled addition of this trifunctional molecule allows for precise tuning of the polymer's structural properties at a molecular level.

Table 1: Potential Roles of this compound Derivatives in Polymer Synthesis

| Role | Description | Resulting Polymer Architecture |

| Cross-linker | After conversion to a triol, it can connect three polymer chains together. | 3D Network (Thermoset, Elastomer) |

| Branching Agent | When used in smaller quantities, it can create branched, non-linear polymers. | Branched Thermoplastic |

| Monomer | Can be a core component in the synthesis of polyesters and polycarbonates. | Hyperbranched or Dendritic Polymers |

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The structure of this compound features a prochiral center at the C1 position. The development of synthetic routes that can control the stereochemistry at this center is a significant area of research. Such stereoselective syntheses are essential for applications in pharmaceuticals and materials science where specific three-dimensional arrangements of atoms are required.

The primary method for synthesizing this compound is the Michael addition of diethyl malonate to ethyl acrylate (B77674). lookchem.com The key to an enantioselective route lies in performing this addition using a chiral catalyst. Research in asymmetric catalysis has shown that bifunctional catalysts, particularly those derived from cinchona alkaloids, are highly effective for the Michael addition of malonates to α,β-unsaturated compounds. rsc.org These catalysts possess both a basic site (a tertiary amine) to deprotonate the malonate and a hydrogen-bonding moiety (like thiourea) to activate the acrylate and orient the reactants in a specific way.

By applying these catalytic systems to the synthesis of this compound, it is possible to produce one enantiomer in excess over the other. The development of these routes is an active field, aiming to achieve high yields and excellent enantioselectivity (high enantiomeric excess, or ee).

Table 2: Strategies for Stereoselective Synthesis

| Catalytic Approach | Catalyst Example | Mechanism of Stereocontrol | Expected Outcome |

| Chiral Organocatalysis | Cinchona alkaloid-thiourea derivatives rsc.org | Dual activation: base deprotonates the nucleophile while H-bonding directs the electrophile. | High enantioselectivity (e.g., >90% ee) |

| Chiral Metal Catalysis | Chiral Lewis acid complexes (e.g., Cu-Box) | Coordination to the acrylate acceptor, creating a chiral environment for the nucleophilic attack. | Potentially high enantio- and diastereoselectivity. |

Investigation as a Scaffold for Bio-Inspired Molecules

The molecular framework of this compound serves as a versatile scaffold for the synthesis of more complex, bio-inspired molecules. Its structure contains multiple reactive sites that can be selectively modified to build intricate molecular architectures, including those found in natural products.

The synthetic utility of this compound is demonstrated by its use as a starting material for various downstream products. lookchem.com For example, the acidic proton at the C1 position allows for alkylation reactions, attaching new carbon chains via the well-established malonic ester synthesis. libretexts.orglibretexts.org This allows for the construction of substituted carboxylic acid derivatives, which are common motifs in biologically active compounds.

Furthermore, the three ester groups can be differentiated chemically. The geminal diesters at C1 can be hydrolyzed and decarboxylated, while the ester at C3 can be retained or modified separately. This differential reactivity allows for the step-wise construction of heterocyclic rings and other complex structures. Synthetic pathways starting from this scaffold can lead to analogues of natural products or novel molecular entities for drug discovery programs. lookchem.com

Advancements in Catalysis and Mechanistic Understanding for its Transformations

The synthesis of this compound via the Michael reaction is a classic example of carbon-carbon bond formation. adichemistry.comwikipedia.orgmasterorganicchemistry.com Mechanistic studies focus on understanding and optimizing this key transformation. The reaction is typically catalyzed by a base, such as sodium ethoxide. lookchem.com

The mechanism proceeds in three main steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the β-carbon of the ethyl acrylate (the Michael acceptor). This conjugate addition forms a new carbon-carbon bond and generates a new enolate intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The enolate intermediate is protonated by the solvent (e.g., ethanol) to yield the final this compound product and regenerate the basic catalyst. libretexts.org

Advancements in this area involve exploring alternative catalytic systems to improve efficiency, selectivity, and reaction conditions. For example, phase-transfer catalysis can be employed for the alkylation of malonic esters, offering milder conditions and avoiding the need for strong, anhydrous bases. rsc.org Mechanistic investigations using computational and spectroscopic methods help to elucidate the transition states involved, particularly in stereoselective variants, leading to the design of more effective catalysts.

Applications in Flow Chemistry and Continuous Manufacturing Processes

The synthesis of this compound is well-suited for adaptation to flow chemistry and continuous manufacturing processes. These modern production techniques offer significant advantages over traditional batch processing, including enhanced safety, better process control, and higher throughput. flinders.edu.aumdpi.com

The Michael addition required for its synthesis can be effectively performed in a continuous flow reactor. researchgate.netnumberanalytics.comresearchgate.net A typical setup would involve pumping solutions of diethyl malonate (with a base) and ethyl acrylate through a temperature-controlled tube or channel. The rapid mixing and superior heat transfer in microreactors allow for the use of higher concentrations and temperatures, significantly accelerating the reaction rate.

Furthermore, the catalyst can be immobilized in a packed-bed reactor. researchgate.net In this configuration, the reactants flow through a column containing a solid-supported basic or chiral catalyst. This simplifies product purification, as the catalyst remains in the reactor, and allows for the continuous operation of the system over extended periods. The transition from batch to continuous flow represents a key direction for the efficient and scalable industrial production of this compound and its derivatives. youtube.com

Q & A

Q. What are the optimized synthetic protocols for triethyl propane-1,1,3-tricarboxylate, and how are purity and yield validated?

A typical synthesis involves reacting propane-1,1,3-tricarboxylic acid with ethanol under acidic catalysis. A reported procedure (yield: 65%) isolates the compound as a colorless oil, validated via -NMR (e.g., δ 4.22–4.17 ppm for ethoxy groups) and -NMR (e.g., δ 172.40 ppm for carbonyl carbons). High-resolution mass spectrometry (HRMS) confirms molecular identity ([M+H]: 261.1335 vs. calculated 261.1338). Purity is ensured by GC (>95%) and absence of unassigned NMR peaks .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

X-ray crystallography reveals key structural features, such as dihedral angles between carboxylate groups and aromatic substituents (e.g., 80.4–90.0° for fused-ring systems). Disorder in ethyl groups (occupancy ratios up to 0.698:0.302) is modeled using split positions. Hydrogen-bonding networks (C–H⋯N/O) stabilize crystal packing, forming 3D frameworks. Such analyses distinguish regioisomers and confirm stereoelectronic effects .

Advanced Research Questions

Q. How does this compound mediate nanoparticle self-assembly in colloidal systems?

In electrostatic co-assembly studies, propane-1,2,3-tricarboxylate (structurally analogous) acts as a tridentate ligand for Au nanoparticles (NPs). Its flexible methylene chain enhances binding efficiency to trimethylammonium (TMA)-coated NPs compared to longer-chain analogs (e.g., pentane-1,3,5-tricarboxylate). This stabilizes dynamic superstructures, monitored via UV-Vis spectroscopy and TEM. The carboxylate-to-NP ratio determines aggregation kinetics and final morphology .

Q. What role does propane-1,2,3-tricarboxylate play in microbial metabolic pathways?

In Pseudomonas spp., propane-1,2,3-tricarboxylate is an intermediate in isonicotinate catabolism. It undergoes sequential oxidation via a tricarboxylate oxidase, yielding 2-oxoglutarate. Isotopic labeling (-tracing) and enzyme assays confirm its conversion by aconitase and isocitrate dehydrogenase. Knockout strains lacking the oxidase gene accumulate the compound, validating its metabolic role .

Q. How do steric and electronic effects influence the reactivity of this compound in radical functionalization reactions?

In C–H oxidative radical reactions, the central carboxylate group’s steric bulk directs regioselectivity. For example, acrylamide derivatives undergo β-functionalization due to hindered α-site access. DFT calculations (B3LYP/6-31G*) show lower activation energy for β-attack (ΔG: 22.3 kcal/mol vs. 25.1 kcal/mol for α). ESR spectroscopy detects stabilized radical intermediates, correlating with computational data .

Methodological Considerations

Q. What analytical strategies distinguish this compound from its regioisomers (e.g., 1,2,3- vs. 1,1,3-substitution)?

- NMR : -NMR distinguishes substitution patterns: 1,1,3-isomers show three distinct carbonyl signals (δ 168–172 ppm), while 1,2,3-isomers exhibit two overlapping peaks.

- MS/MS : Fragmentation patterns differ; 1,1,3-derivatives lose ethoxy groups sequentially (m/z 261 → 215 → 169), whereas 1,2,3-derivatives fragment asymmetrically.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers with Δt ≥ 1.2 min .

Q. How can computational modeling predict the solubility and stability of this compound in polar solvents?

COSMO-RS simulations estimate solubility parameters (δ = 18.5 MPa), indicating moderate polarity. MD simulations (AMBER force field) show stable hydrogen bonding with water (average lifetime: 12 ps) but rapid ester hydrolysis under acidic conditions (pH < 3). Free energy calculations (umbrella sampling) predict logP = 1.8, aligning with experimental octanol-water partitioning .

Data Contradictions and Resolution

Q. Conflicting reports exist on the thermal stability of this compound. How can these discrepancies be resolved?

Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 185°C (heating rate: 10°C/min), but oxidative environments (air) lower stability (onset: 160°C). Contradictions arise from varying experimental conditions. Standardized protocols (e.g., ASTM E2550) and inert atmospheres are critical for reproducibility. IR spectroscopy confirms ester degradation (loss of C=O stretch at 1720 cm) post-thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.